REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([C:10]([F:13])([F:12])[F:11])=[CH:4][C:3]=1[CH3:14].N>CO.[Ni]>[CH3:14][C:3]1[CH:4]=[C:5]([C:10]([F:13])([F:11])[F:12])[C:6]([CH2:8][NH2:9])=[N:7][CH:2]=1
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Name
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6-chloro-5-methyl-3-trifluoromethyl-pyridine-2-carbonitrile
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Quantity
|
0.3 g
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Type
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reactant
|
Smiles
|
ClC1=C(C=C(C(=N1)C#N)C(F)(F)F)C
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was then filtered through a celite cake
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated by evaporation under vacuum
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Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on a silica gel column (200:10:1 CH2Cl2/MeOH/NH4OH)
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Name
|
|
Type
|
product
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Smiles
|
CC=1C=C(C(=NC1)CN)C(F)(F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.113 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |